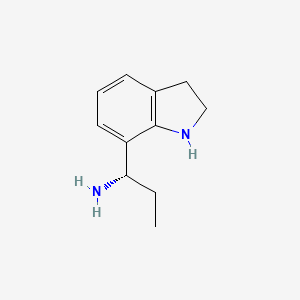
(S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride is a chiral amine compound that features an indoline moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline core, which can be derived from aniline through cyclization reactions.
Chiral Center Introduction: The chiral center at the propan-1-amine side chain is introduced using chiral catalysts or chiral auxiliaries.
Final Product Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to obtain high yields and purity.
Types of Reactions:
Oxidation: The indoline moiety can undergo oxidation to form indole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the side chain.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution can introduce various functional groups on the indoline ring.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The pathways involved depend on the specific biological activity being studied, such as inhibition of a particular enzyme or activation of a receptor.
Vergleich Mit ähnlichen Verbindungen
®-1-(Indolin-7-yl)propan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
Indoline derivatives: Compounds with similar indoline structures but different side chains.
Uniqueness: (S)-1-(Indolin-7-yl)propan-1-amine dihydrochloride is unique due to its specific chiral center and the presence of the indoline moiety, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine |
InChI |
InChI=1S/C11H16N2/c1-2-10(12)9-5-3-4-8-6-7-13-11(8)9/h3-5,10,13H,2,6-7,12H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
NBONGKIUZBCXFS-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC2=C1NCC2)N |
Kanonische SMILES |
CCC(C1=CC=CC2=C1NCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

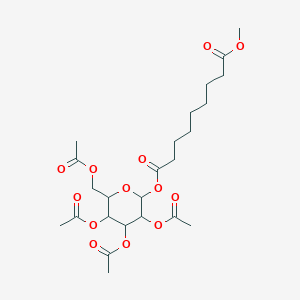
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
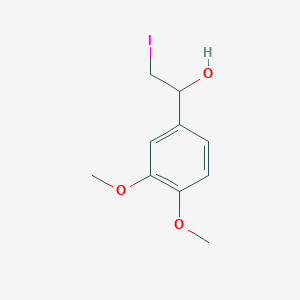
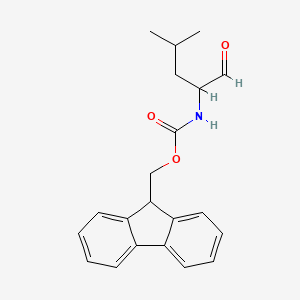
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)



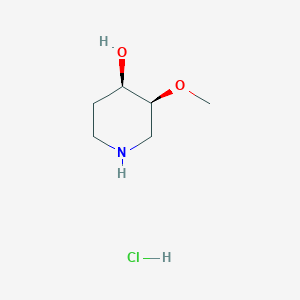
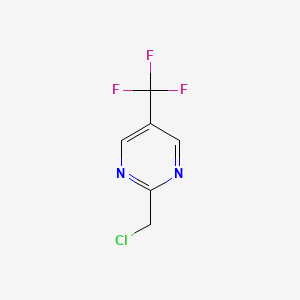
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
